(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(4-methylthiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S.ClH/c1-12-9-15(22-11-12)16(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,11,13,19H,4-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVKUNTGAGRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H22ClN3O2S
- Molecular Weight : 356.88 g/mol
- CAS Number : [insert CAS number if available]
The compound features a furan ring, a piperazine moiety, and a methylthiophene group, which are known to contribute to various pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with furan and piperazine structures exhibit antimicrobial properties. The presence of these moieties in the target compound suggests potential effectiveness against various microbial strains.
2. Kinase Inhibition
The structure of the compound aligns with known kinase inhibitors, which are crucial in cancer therapy. Preliminary studies could explore its inhibitory activity against specific kinases involved in tumorigenesis.
3. Cytotoxicity
In vitro studies are essential to evaluate the cytotoxic effects of the compound on cancer cell lines. The structure suggests that it may interact with cellular targets leading to apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key insights include:
- Furan Ring : Enhances lipophilicity and may facilitate cellular uptake.
- Piperazine Moiety : Known for its role in receptor binding, potentially increasing affinity for biological targets.
- Methylthiophene Group : May contribute to selectivity towards specific enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar furan-piperazine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting that modifications to the piperazine ring can enhance efficacy .
Case Study 2: Kinase Inhibition
A related compound was tested for its ability to inhibit BRAF(V600E) kinase, a common target in melanoma treatment. The derivative exhibited an IC50 value of 150 nM, showcasing potential for further development as an anticancer agent .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Piperazine core functionalization via nucleophilic substitution (e.g., introducing the 2-(furan-2-yl)-2-hydroxyethyl group using alkylation or acylation reactions).
- Step 2 : Coupling the substituted piperazine with 4-methylthiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (20–60°C), and stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) to maximize yield. Monitor via TLC and HPLC (>95% purity) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thiophene (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 407.1 (calculated for C₁₉H₂₃ClN₂O₃S) .
- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group (if applicable) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., furan ring oxidation products) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for high-temperature applications) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodology :
- Comparative Assays : Perform parallel in vitro assays (e.g., COX-2 inhibition vs. serotonin receptor binding) using standardized protocols .
- Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to identify outliers. Use ANOVA to assess significance (p < 0.05) .
- Structural Modifications : Synthesize analogs (e.g., replacing the methylthiophene with benzothiazole) to isolate mechanism-specific effects .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F >30), blood-brain barrier permeability (LogBB <0.3), and hepatotoxicity (probabilistic scoring) .
Q. How can researchers design experiments to elucidate the role of the hydroxyethyl group in target binding?
- Methodology :
- Isosteric Replacement : Synthesize analogs with hydroxyethyl replaced by methoxyethyl or methyl groups. Compare binding affinities via SPR or ITC .
- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to visualize hydrogen-bonding interactions involving the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
